VSV-G Peptide
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Overview
Description
The Vesicular Stomatitis Virus Glycoprotein (VSV-G) peptide is a synthetic peptide derived from the glycoprotein of the Vesicular Stomatitis Virus. This peptide is known for its ability to mediate membrane fusion, making it a valuable tool in various scientific and medical applications. The VSV-G peptide is particularly notable for its role in the development of viral vectors used in gene therapy and vaccine development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The VSV-G peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis typically involves the use of protected amino acids, which are added one by one to a resin-bound peptide chain. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using bioreactors. The process involves the expression of the peptide in a suitable host cell, such as Escherichia coli or yeast. The cells are then harvested, and the peptide is purified using chromatography techniques. This method allows for the production of large quantities of the peptide with high purity .
Chemical Reactions Analysis
Types of Reactions
The VSV-G peptide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the peptide for specific applications.
Common Reagents and Conditions
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or iodine. This reaction can introduce disulfide bonds, which can stabilize the peptide structure.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to break disulfide bonds in the peptide.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles to introduce functional groups into the peptide.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .
Scientific Research Applications
The VSV-G peptide has a wide range of applications in scientific research:
Gene Therapy: The peptide is used to pseudotype viral vectors, enhancing their ability to deliver genetic material to target cells.
Vaccine Development: VSV-G pseudotyped vectors are used in the development of vaccines, including those for COVID-19.
Biomedical Imaging: The peptide is used in the development of imaging agents for tracking viral infections and studying cellular processes.
Protein Delivery: This compound can be used to deliver proteins and other macromolecules into cells, facilitating various biochemical studies.
Mechanism of Action
The VSV-G peptide mediates membrane fusion by interacting with host cell receptors and facilitating the entry of viral particles into the cell. The peptide undergoes a conformational change upon binding to the receptor, which triggers the fusion of the viral envelope with the host cell membrane. This process is essential for the delivery of genetic material or other cargo into the cell .
Comparison with Similar Compounds
Similar Compounds
Influenza Hemagglutinin (HA) Peptide: Like VSV-G, the HA peptide mediates membrane fusion but is derived from the influenza virus.
HIV-1 Envelope Glycoprotein (Env) Peptide: This peptide also facilitates membrane fusion and is used in the development of HIV vaccines.
Uniqueness
The VSV-G peptide is unique in its ability to pseudotype a wide range of viral vectors, making it highly versatile for gene therapy and vaccine development. Its robust fusion activity and broad tropism distinguish it from other viral fusion peptides .
Properties
Molecular Formula |
C₅₇H₉₄N₁₆O₁₉S |
---|---|
Molecular Weight |
1339.52 |
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C57H94N16O19S/c1-7-29(4)45(72-53(88)40(26-44(80)81)71-55(90)46(30(5)74)73-47(82)33(59)24-31-13-15-32(75)16-14-31)54(89)68-35(17-18-43(78)79)50(85)67-36(19-22-93-6)51(86)70-39(25-41(60)76)52(87)66-34(12-10-21-63-57(61)62)49(84)69-38(23-28(2)3)48(83)64-27-42(77)65-37(56(91)92)11-8-9-20-58/h13-16,28-30,33-40,45-46,74-75H,7-12,17-27,58-59H2,1-6H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,87)(H,67,85)(H,68,89)(H,69,84)(H,70,86)(H,71,90)(H,72,88)(H,73,82)(H,78,79)(H,80,81)(H,91,92)(H4,61,62,63) |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
sequence |
One Letter Code: YTDIEMNRLGK |
Origin of Product |
United States |
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